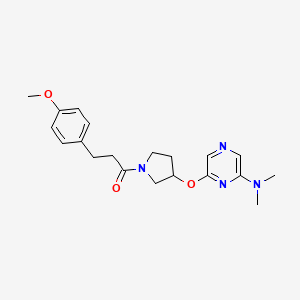

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-23(2)18-12-21-13-19(22-18)27-17-10-11-24(14-17)20(25)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,12-13,17H,6,9-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITAVPKNISXGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and haloalkanes.

Coupling Reactions: The final compound is obtained by coupling the pyrazine and pyrrolidine intermediates with the methoxyphenyl group using reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Industry: The compound is investigated for its applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural similarities and differences:

Functional Group Analysis

- Pyrazine vs. Triazine/Triazole : The target’s pyrazine ring () offers distinct electronic properties compared to triazine () or triazole (). Pyrazine’s nitrogen positions may influence solubility and binding interactions .

- 4-Methoxyphenyl vs.

- Dimethylamino Group: Present in the target and compounds, this group improves solubility and may act as a hydrogen bond donor/acceptor .

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with a dimethylamino group, a pyrrolidine ring, and a propanone moiety. Its molecular formula is , with a molecular weight of approximately 330.4 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3 |

| Molecular Weight | 330.4 g/mol |

| Structure | Pyrazine, Pyrrolidine |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain phospholipase enzymes, potentially modulating lipid signaling pathways in the body.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties . For example, related derivatives have demonstrated efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The dimethylamino group in the structure suggests potential neuroprotective effects. Compounds with similar structural motifs have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural components allow for interactions with microbial membranes, potentially leading to bactericidal effects. Research on related compounds has shown effectiveness against both gram-positive and gram-negative bacteria .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of related compounds on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Neuroprotection in Animal Models : In vivo studies using rodent models showed that compounds with similar structures could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Q & A

Q. Critical Parameters :

- Reaction temperature control (–20°C to room temperature) to minimize side reactions.

- Solvent selection (e.g., DCM for polar intermediates, acetonitrile for recrystallization).

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for unambiguous stereochemical assignment:

- Crystal Growth : Slow evaporation of a saturated solution in a mixed solvent system (e.g., DCM/hexane) at 4°C .

- Data Collection : High-resolution (<1.0 Å) datasets collected at 100 K minimize thermal motion artifacts.

- Refinement : Use the SHELXL program to refine anisotropic displacement parameters and validate hydrogen bonding networks. The program’s robust handling of twinned data and high-resolution refinement ensures accurate stereochemical modeling .

Q. Example Workflow :

Index crystals using SHELXS for space group determination.

Refine with SHELXL , applying restraints for flexible pyrrolidine and pyrazine rings.

Validate using R-factors (<0.05) and electron density maps.

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR in deuterated DMSO or CDCl3 to confirm connectivity. Key signals:

- Pyrrolidine protons (δ 2.5–3.5 ppm, multiplet).

- Pyrazine aromatic protons (δ 8.0–8.5 ppm).

- 4-Methoxyphenyl group (δ 3.8 ppm for OCH3) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Question: How can conflicting bioactivity data be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions in bioactivity (e.g., varying IC50 values across assays) often arise from differences in assay design or substituent effects. Mitigation strategies include:

- Standardized Assay Conditions :

- Use a uniform cell line (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .

- Replicate experiments in triplicate with blinded data analysis .

- SAR Analysis :

- Systematically modify substituents (e.g., methoxy vs. hydroxyl groups on the phenyl ring) and compare activity trends.

- Computational docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and validate with mutagenesis studies .

Example : Replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety may alter hydrogen-bonding interactions, explaining potency variations .

Basic Question: What experimental design principles apply to pharmacological testing?

Methodological Answer:

Adopt a split-plot randomized block design to account for variables:

- Main Plot : Compound concentration (e.g., 0.1–100 µM).

- Subplot : Biological replicates (e.g., 4 replicates per concentration).

- Sub-Subplot : Timepoints (e.g., 24h, 48h) for longitudinal studies .

Q. Statistical Analysis :

- ANOVA followed by Tukey’s post-hoc test (α=0.05) to compare means.

- Power analysis (>0.8) to determine sample size.

Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) profile?

Methodological Answer:

- ADME Prediction : Use SwissADME to predict solubility, permeability, and cytochrome P450 interactions. Key parameters:

- LogP (<3 for oral bioavailability).

- Topological polar surface area (TPSA <140 Ų) .

- Metabolic Stability :

- Simulate hepatic metabolism (e.g., CYP3A4) using MetaSite .

- Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative degradation .

- Free-Energy Perturbation (FEP) : Optimize binding affinity by calculating ΔΔG values for structural modifications .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can isotopic labeling aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis of 13C/15N-Labeled Analogues :

- Use 13C-enriched sodium acetate in the propanone synthesis step.

- Incorporate 15N-labeled pyrrolidine via reductive amination .

- Tracing Studies :

- Administer labeled compound in cell cultures and track metabolites via LC-MS/MS.

- Identify major metabolites (e.g., demethylated pyrazine derivatives) using isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.